molecular formula C19H16N4O B3747800 1-(1H-INDAZOL-6-YL)-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE

1-(1H-INDAZOL-6-YL)-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B3747800
M. Wt: 316.4 g/mol
InChI Key: WKBNOUWUAJDMDO-UHFFFAOYSA-N
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Description

1-(1H-Indazol-6-yl)-2,6-dimethyl-5-phenyl-1,4-dihydropyrimidin-4-one is a heterocyclic compound that combines the structural motifs of indazole and dihydropyrimidinone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indazol-6-yl)-2,6-dimethyl-5-phenyl-1,4-dihydropyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an indazole derivative with a β-diketone under acidic or basic conditions to form the dihydropyrimidinone ring. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, can also be employed to introduce various substituents on the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indazol-6-yl)-2,6-dimethyl-5-phenyl-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-(1H-Indazol-6-yl)-2,6-dimethyl-5-phenyl-1,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1H-Indazol-6-yl)-2,6-dimethyl-5-phenyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

    1H-Indazole: Shares the indazole core structure but lacks the dihydropyrimidinone ring.

    Dihydropyrimidinone: Contains the dihydropyrimidinone ring but lacks the indazole moiety.

    Benzimidazole: Similar heterocyclic structure but with different nitrogen positioning.

Uniqueness: 1-(1H-Indazol-6-yl)-2,6-dimethyl-5-phenyl-1,4-dihydropyrimidin-4-one is unique due to the combination of indazole and dihydropyrimidinone rings, which may confer distinct biological activities and chemical reactivity compared to its individual components .

Properties

IUPAC Name

1-(1H-indazol-6-yl)-2,6-dimethyl-5-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-12-18(14-6-4-3-5-7-14)19(24)21-13(2)23(12)16-9-8-15-11-20-22-17(15)10-16/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBNOUWUAJDMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1C2=CC3=C(C=C2)C=NN3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1H-INDAZOL-6-YL)-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
1-(1H-INDAZOL-6-YL)-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
1-(1H-INDAZOL-6-YL)-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 4
1-(1H-INDAZOL-6-YL)-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 5
1-(1H-INDAZOL-6-YL)-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
1-(1H-INDAZOL-6-YL)-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE

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